1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with tert-butyl, methoxy, and sulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 5-tert-butyl-2-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 5-tert-butyl-2-methoxybenzene with chlorosulfonic acid under controlled conditions.
Formation of the benzodiazole core: The benzodiazole core is formed by reacting o-phenylenediamine with appropriate reagents under specific conditions.
Coupling reaction: The final step involves coupling the benzodiazole core with 5-tert-butyl-2-methoxybenzenesulfonyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of the sulfonyl group allows it to form strong interactions with enzyme active sites, leading to modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-methoxybenzenesulfonyl chloride: This compound is a key intermediate in the synthesis of 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole.
5,6-dimethyl-1H-1,3-benzodiazole: This compound shares the benzodiazole core but lacks the sulfonyl and tert-butyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the sulfonyl group enhances its ability to participate in various chemical reactions, while the tert-butyl and methoxy groups provide steric and electronic effects that influence its behavior in different environments.
Properties
Molecular Formula |
C20H24N2O3S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C20H24N2O3S/c1-13-9-16-17(10-14(13)2)22(12-21-16)26(23,24)19-11-15(20(3,4)5)7-8-18(19)25-6/h7-12H,1-6H3 |
InChI Key |
SBYXMZZIBHVFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC |
Origin of Product |
United States |
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